molecular formula C17H15NO B8270959 2-(Amino-phenyl-methyl)-naphthalen-1-ol CAS No. 743419-89-8

2-(Amino-phenyl-methyl)-naphthalen-1-ol

Cat. No.: B8270959
CAS No.: 743419-89-8
M. Wt: 249.31 g/mol
InChI Key: CEXLMLKOBPBUEA-UHFFFAOYSA-N
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Description

2-(Amino-phenyl-methyl)-naphthalen-1-ol (CAS 743419-89-8) is an organic compound belonging to the class of aminonaphthols, commonly known as Betti bases . These compounds are synthesized via a multi-component Betti reaction, a specific type of Mannich condensation, which involves the reaction of a naphthol, an aldehyde, and an amine . This particular structural motif makes it a valuable chiral auxiliary and ligand in asymmetric synthesis, where it can be used to facilitate the creation of stereoisomerically pure compounds, a critical process in pharmaceutical development . Its molecular framework, featuring both a naphthalene ring system and a hydrogen-bond-donating phenolic group, is characteristic of compounds investigated for non-linear optical (NLO) properties, suggesting potential applications in materials science . The compound serves as a versatile synthetic intermediate for further chemical derivatization in organic and medicinal chemistry research. It is supplied for laboratory research purposes and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

743419-89-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-[amino(phenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H15NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-11,16,19H,18H2

InChI Key

CEXLMLKOBPBUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N

Origin of Product

United States

Scientific Research Applications

The applications of 2-(Amino-phenyl-methyl)-naphthalen-1-ol, also known as aminonaphthol, are varied, especially in the context of asymmetric synthesis, biological activity, and chemosensors . This compound, often synthesized via Mannich reactions, serves as a chiral ligand or auxiliary in various chemical processes .

Synthesis and Preparation

Aminonaphthols can be synthesized through several methods:

  • Mannich Reaction: 2-Naphthol undergoes aminoalkylation with aromatic aldehydes and secondary amines under solvent-free conditions using microwave irradiation on acidic alumina, yielding products in 67–91% yields .
  • Reaction with Benzylamines: Reacting 2-naphthol, benzaldehyde, and (S)-methylbenzylamine in ethanol at room temperature can produce optically active aminonaphthols . N-methylation of these aminonaphthols with paraformaldehyde and NaBH4 in THF yields further derivatives .
  • Diastereoselective Friedel-Crafts Reaction: 2-Naphthol reacts with α-trifluoromethylimines derived from chiral amines in the presence of BF3·Et2O to form chiral Betti bases .
  • Condensation with Benzaldehydes: Condensation of 2-naphthol and substituted benzaldehydes in the presence of 25% methanolic ammonia, followed by acidic hydrolysis, affords aminoalkylnaphthols .

Applications in Asymmetric Synthesis

Aminonaphthols are crucial in asymmetric synthesis, often used as chiral ligands .

  • Chiral Ligands: A family of chiral ligands, (S)-1-(α-cycloaminobenzyl)-2-naphthols, have been employed in selective direct N,N-alkylation .
  • Alkylation Reactions: Aminonaphthols obtained as major diastereomers in solvent-free synthesis demonstrate good asymmetric induction properties in alkylation reactions .

Some aminonaphthol derivatives exhibit biological activity .

  • Schiff base ligands: Schiff base ligands, such as 2-((E)-((4-(((E)-benzylidene)amino)phenyl)imino)methyl)-naphthalene-1-ol, are synthesized and screened for transition metal complexes, showing potential anticancer, antioxidant, and antibacterial properties .
  • Metal Complexes: Complexes of Cr(III), Mn(II), Ni(II), Fe(III), and Zn(II) have demonstrated anticancer, antioxidant, and antibacterial activity .

Chemosensors

Aminonaphthols are used in creating fluorescent chemosensors .

  • Fluoride Anion Recognition: Aminonaphthol-containing fluorescent chemosensors can selectively recognize fluoride anions with high sensitivity . The fluoride anion interacts with hydrogen-donating groups like hydroxyl or amide through hydrogen bonding .

Solid State Tautomerism

Comparison with Similar Compounds

Structural Analogs and Their Physicochemical Properties

2.1.1 pKa and Chelation Effects Studies on 8-hydroxyquinoline derivatives (e.g., Q-1 to Q-4) reveal that phenolic hydroxyl donor atoms and quinoline nitrogen atoms with lower pKa values correlate with increased selective toxicity. For example, non-chelating derivatives like 2-(morpholino-methyl)naphthalen-1-ol and 2-(piperidin-1-ylmethyl)naphthalen-1-ol exhibit higher pKa values due to the absence of quinoline nitrogen, reducing their metal-binding capacity and altering toxicity profiles .

Key Findings :

  • Lower pKa values (phenolic OH: ~7.5–9.5; quinoline N: ~4.0–5.5) enhance metal chelation and selective toxicity.
  • Non-chelating derivatives show reduced cytotoxicity, highlighting the importance of the quinoline nitrogen for bioactivity .

2.1.2 Schiff Base Ligands The Schiff base ligand (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol () forms stable complexes with Ni(II), Cu(II), and Cd(II). Unlike 2-(amino-phenyl-methyl)-naphthalen-1-ol, this ligand contains a hydrazone group, which facilitates strong coordination with metal ions. Stability constants for these complexes vary, with Cu(II) complexes showing the highest stability (log β = 12.5–14.2) .

Bioactivity and Selectivity

Anticancer Activity

  • 2-(Furan-2-yl)naphthalen-1-ol (FNO) Derivatives: These compounds exhibit potent anti-breast cancer activity. For instance, compound 18 (IC₅₀ = 0.8 μM against MCF-7) demonstrated 10-fold higher selectivity for ER+ breast cancer cells compared to normal cells. Intramolecular hydrogen bonding in compound 18 rigidifies its conformation, enhancing selectivity .
  • Compound 20 (broad-spectrum cytotoxic agent): Acts via a distinct mechanism, with IC₅₀ values <1 μM across multiple cancer cell lines, suggesting non-selective apoptosis induction .

2.2.2 Wound Healing and Anti-inflammatory Effects The naphthochalcone derivative TDPN (2-(5-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)naphthalen-1-ol) promotes keratinocyte migration (dose-dependent up to 20 μM) by modulating EMT pathways, contrasting with the cytotoxic focus of amino-phenyl-methyl analogs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Amino-phenyl-methyl)-naphthalen-1-ol and its derivatives?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of thioamide precursors in alkaline conditions under atmospheric oxygen, as demonstrated in related naphthalen-1-ol derivatives . Condensation reactions involving Schiff base formation or reductive amination are also viable, with purification achieved through column chromatography and structural confirmation via NMR and mass spectrometry .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton and carbon environments, particularly the amino-phenyl-methyl group. UV-Vis spectroscopy can identify π→π* transitions in the naphthalen-1-ol core .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular O–H···N interactions in similar derivatives stabilize crystal packing .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., breast cancer MCF-7) to assess IC50_{50} values .
  • Apoptosis : Annexin V/PI staining via flow cytometry to detect early/late apoptotic cells .
  • Antioxidant Activity : DPPH radical scavenging assays to evaluate electron-donating capacity .

Advanced Research Questions

Q. How do substituents on the phenyl ring modulate biological activity and selectivity?

  • Methodological Answer : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to the phenyl ring and compare structure-activity relationships (SAR). For instance, nitro groups in 2-(Amino-(3-nitrophenyl)-methyl)-naphthalen-1-ol enhance cytotoxicity but reduce selectivity, requiring optimization via substituent positioning . Computational docking (e.g., AutoDock) can predict binding affinities to target proteins like estrogen receptors .

Q. What computational methods elucidate electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP ) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions.
  • TD-DFT : Model excited-state behavior, such as excited-state intramolecular proton transfer (ESIPT), by analyzing charge transfer transitions and solvent effects .
  • Molecular Dynamics : Simulate tautomerization pathways or solvent interactions using packages like Gaussian or ORCA .

Q. How is ESIPT studied in naphthalen-1-ol derivatives, and what are its implications?

  • Methodological Answer : ESIPT is probed via fluorescence spectroscopy with large Stokes shifts (~200 nm) and lifetime decay measurements. For 2-(benzo[d]thiazol-2-yl)naphthalen-1-ol, TD-DFT reveals a keto-enol tautomer equilibrium in the excited state, influenced by solvent polarity . This property is critical for designing fluorescent probes or photodynamic therapeutics.

Q. How can conflicting crystallographic data be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s least-squares refinement to minimize residuals (R-factors). For disordered regions (e.g., flexible amino-phenyl groups), apply constraints or split models. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies detect and characterize reaction intermediates or tautomeric forms?

  • Methodological Answer :

  • HPLC-MS : Monitor reaction progress and identify intermediates via retention times and mass-to-charge ratios.
  • In Situ IR Spectroscopy : Track tautomerization (e.g., enol→keto shifts) by observing O–H or N–H stretching vibrations .
  • DFT Transition-State Analysis : Calculate energy barriers for tautomerization or proton transfer using QM/MM approaches .

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